molecular formula Kr B105052 Krypton-81m CAS No. 15678-91-8

Krypton-81m

Cat. No.: B105052
CAS No.: 15678-91-8
M. Wt: 80.91659 g/mol
InChI Key: DNNSSWSSYDEUBZ-OIOBTWANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Krypton-81m (Kr-81m) is a short-lived radioactive noble gas with a half-life of 13 seconds and a principal gamma emission energy of 190 keV . It is produced from a rubidium-81 (Rb-81) generator system, where Rb-81 (half-life: 4.6 hours) decays to Kr-81m via electron capture . Due to its gaseous state and rapid decay, Kr-81m is ideal for dynamic imaging in nuclear medicine, particularly for:

  • Lung ventilation studies: Inhaled Kr-81m provides high-resolution, multi-projection imaging without residual radiation .
  • Right ventricular ejection fraction (RVEF) assessment: Continuous intravenous infusion enables equilibrium-gated blood pool imaging .
  • Cerebral perfusion imaging: Carotid artery infusion allows tomographic assessment of regional blood flow using single-photon emission computed tomography (SPECT) .

Key advantages include minimal patient radiation dose, rapid clearance, and compatibility with SPECT imaging. Limitations include the high cost and short shelf-life of the Rb-81 generator, necessitating daily replacement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Krypton Kr 81m is produced from its parent radionuclide, rubidium 81. Rubidium 81 is created in an accelerator through the proton bombardment of krypton 82. The rubidium 81 then decays with a half-life of 4.58 hours to form krypton Kr 81m .

Industrial Production Methods: In industrial settings, krypton Kr 81m is obtained from a generator that contains rubidium 81 adsorbed on an immobilized column support. The krypton Kr 81m is eluted from the generator by passing humidified oxygen or air through the column . This method ensures a continuous supply of krypton Kr 81m for diagnostic purposes.

Chemical Reactions Analysis

Krypton Kr 81m, being a noble gas, is chemically inert and does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Its primary interactions are physical rather than chemical, making it stable and suitable for use in medical imaging without undergoing any significant chemical changes .

Mechanism of Action

Krypton Kr 81m exerts its effects through the emission of 190 keV photons during its decay process. When inhaled, it distributes in the ventilated regions of the lungs, allowing for high-resolution imaging. The emitted photons are detected by gamma cameras, providing detailed images of the respiratory tract . Its short half-life ensures that it is quickly cleared from the body, minimizing radiation exposure to patients .

Comparison with Similar Compounds

Comparison with Xenon Isotopes

Xenon-133 (Xe-133)

  • Half-life : 5.24 days; Gamma energy : 81 keV (37% abundance) .
  • Applications : Historically used for lung ventilation studies.
  • Advantages : Longer half-life permits delayed imaging.
  • Disadvantages :
    • High radiation burden limits repeated studies .
    • Lower gamma energy (81 keV) reduces imaging resolution compared to Kr-81m (190 keV) .
    • Requires specialized trapping systems due to environmental contamination risks .

Xenon-127 (Xe-127)

  • Half-life : 36.4 days; Gamma energy : 172 keV .
  • Disadvantages: Not commercially available in the U.S. due to radiation safety concerns .

Clinical Preference : Kr-81m is favored over Xe-133 in pediatrics and multi-view imaging due to superior resolution and lower dose .

Comparison with Technegas and Technetium-99m Aerosols

Technegas (Tc-99m-labeled ultrafine carbon aerosol)

  • Mechanism : Inhaled aerosol for ventilation imaging.
  • Advantages: Longer shelf-life than Kr-81m generators . Comparable diagnostic accuracy for pulmonary embolism (PE) in adults .
  • Disadvantages :
    • Central airway deposition in obstructive lung diseases, reducing peripheral lung visualization .
    • Discordant results with Kr-81m in idiopathic pulmonary fibrosis .

Technetium-99m Diethylenetriaminepentaacetate (Tc-99m DTPA)

  • Advantages : Low cost and wide availability.
  • Disadvantages :
    • Suboptimal lung penetration compared to Kr-81m .
    • Requires nebulizer systems, which may alter aerosol particle size .

Clinical Preference : Kr-81m provides superior lung periphery visualization, while Technegas is a practical alternative where Rb-81 generators are unavailable .

Comparison with Gold-195m and First-Pass Agents

Gold-195m (Au-195m)

  • Half-life : 30.5 seconds; Gamma energy : 262 keV .
  • Applications : First-pass radionuclide angiocardiography for RVEF calculation.
  • Comparison with Kr-81m :
    • Kr-81m gated studies showed higher RVEF values than Au-195m first-pass methods, but differences diminished with background correction .
    • Kr-81m allows continuous infusion for stable count rates, whereas Au-195m requires bolus injection .

Comparison with Rubidium-82 and PET Isotopes

Rubidium-82 (Rb-82)

  • Half-life : 1.3 minutes; Decay mode : Positron emission .
  • Applications : Myocardial perfusion imaging via PET.
  • Comparison with Kr-81m :
    • Rb-82 assesses myocardial blood flow, while Kr-81m focuses on lung and cerebral perfusion .
    • Kr-81m’s SPECT compatibility avoids the need for PET infrastructure .

Oxygen-15 (O-15) and Carbon-11 (C-11)

  • Applications : PET-based metabolic studies (e.g., C-11 acetate for myocardial metabolism) .
  • Disadvantages : Requires on-site cyclotron production, unlike Kr-81m’s generator system .

Other Considerations

Cost and Logistics

  • Kr-81m generators cost ~$1,500–$2,000 daily, limiting widespread adoption .
  • Technegas and Tc-99m agents are more cost-effective for routine ventilation studies .

Comparative Data Table

Compound Half-Life Gamma Energy (keV) Administration Advantages Disadvantages
Krypton-81m 13 sec 190 Inhalation/IV Low dose, multi-projection imaging High generator cost, short shelf-life
Xenon-133 5.24 days 81 Inhalation Delayed imaging possible High radiation burden, poor resolution
Technegas 6 hours* 140 Inhalation Cost-effective, stable supply Central deposition in lung diseases
Gold-195m 30.5 sec 262 IV bolus Accurate first-pass RVEF Requires background correction
Rb-82 1.3 min 511 (PET) IV Myocardial perfusion (PET) Requires PET infrastructure

*Technegas particle half-life in lungs.

Properties

CAS No.

15678-91-8

Molecular Formula

Kr

Molecular Weight

80.91659 g/mol

IUPAC Name

krypton-81

InChI

InChI=1S/Kr/i1-3

InChI Key

DNNSSWSSYDEUBZ-OIOBTWANSA-N

SMILES

[Kr]

Isomeric SMILES

[81Kr]

Canonical SMILES

[Kr]

Key on ui other cas no.

15678-91-8

Synonyms

81Kr radioisotope
Kr-81 radioisotope
Krypton-81

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.